molecular formula C14H18N2S B14413682 4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine CAS No. 82721-93-5

4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine

Katalognummer: B14413682
CAS-Nummer: 82721-93-5
Molekulargewicht: 246.37 g/mol
InChI-Schlüssel: KJTUFNRUAOESMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds . This compound is characterized by the presence of a tert-butyl group, a methyl group, and a phenyl group attached to the thiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 4-tert-butylphenyl isothiocyanate with N-methyl aniline under basic conditions. The reaction typically proceeds at room temperature and yields the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Wissenschaftliche Forschungsanwendungen

4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-tert-Butylphenylboronic acid
  • Phenol, p-tert-butyl-
  • 4-(4-(tert-Butyl)phenyl)thiazol-2-amine

Uniqueness

4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it valuable for various applications .

Eigenschaften

CAS-Nummer

82721-93-5

Molekularformel

C14H18N2S

Molekulargewicht

246.37 g/mol

IUPAC-Name

4-tert-butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H18N2S/c1-14(2,3)12-10-17-13(15-12)16(4)11-8-6-5-7-9-11/h5-10H,1-4H3

InChI-Schlüssel

KJTUFNRUAOESMV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CSC(=N1)N(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.